Butanedioic acid, mono-2-propenyl ester
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Description
“Butanedioic acid, mono-2-propenyl ester” is also known as “mono (2-acryloyloxyethyl) succinate” and “4- (2- (acryloyloxy)ethoxy)-4-oxobutanoic acid”. It has a molecular formula of C9H12O6 and a molecular weight of 216.2 .
Molecular Structure Analysis
The molecular structure of “Butanedioic acid, mono-2-propenyl ester” is complex, as it contains multiple functional groups including a carboxylic acid group and an ester group . The exact structure can be viewed using specialized software .Chemical Reactions Analysis
Esters, including “Butanedioic acid, mono-2-propenyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Esters are polar compounds that do not engage in hydrogen bonding with each other, resulting in lower boiling points compared to their carboxylic acid counterparts . They are capable of engaging in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .Safety And Hazards
properties
IUPAC Name |
4-oxo-4-prop-2-enoxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYVZGBOJWAZJZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366963 |
Source
|
Record name | Butanedioic acid, mono-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, mono-2-propenyl ester | |
CAS RN |
3882-09-5 |
Source
|
Record name | Butanedioic acid, mono-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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